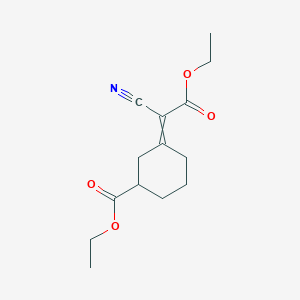
(Z)-Ethyl 3-(1-cyano-2-ethoxy-2-oxoethylidene)-cyclohexanecarboxylate
概要
説明
“(Z)-Ethyl 3-(1-cyano-2-ethoxy-2-oxoethylidene)-cyclohexanecarboxylate” is a chemical compound with the molecular formula C12H19N4O4 . It has a molecular weight of 428.27 g/mol . The compound is used as a coupling reagent in peptide synthesis .
Chemical Reactions Analysis
The compound is used as a coupling reagent in peptide synthesis . This suggests that it participates in the formation of peptide bonds, which are the links between amino acids in a peptide or protein.
Physical And Chemical Properties Analysis
The compound has a molecular weight of 428.27 g/mol . Other specific physical and chemical properties are not provided in the available resources.
科学的研究の応用
Synthesis of Novel Hsp90 Inhibitor
This compound has been utilized in the synthesis of novel Hsp90 inhibitors. A study by Wang Xiao-long (2011) reported the preparation of a novel Hsp90 inhibitor using a derivative of this compound. The synthesized inhibitor exhibited good inhibition against Hsp90α, an important target in cancer therapy (Wang Xiao-long, 2011).
Multicomponent Synthesis of Chromene Derivatives
Muthusamy Boominathan et al. (2011) described an efficient one-pot synthesis of medicinally promising ethyl 2-amino-3-cyano-4-(2-ethoxy-2-oxoethyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-4-carboxylate derivatives. These derivatives were obtained through a Michael addition–cyclization reaction, starting from cyclohexane-1,3-dione and other components (Boominathan et al., 2011).
Photochemical Reactions in Organic Synthesis
The compound has been studied for its role in photochemical reactions. M. Tokuda, Yoshihiko Watanabe, and M. Itoh (1978) investigated the photochemical reactions of 2-cyanocyclohexanones, yielding various esters and nitriles. This research highlights its potential application in organic synthesis (Tokuda, Watanabe, & Itoh, 1978).
Polymer Science Applications
In the field of polymer science, Tong Li, A. Padías, and H. K. Hall (1992) demonstrated the use of a derivative of this compound as an initiator for the cationic polymerization of N-vinylcarbazole. This study provides insights into its potential application in the development of polymers (Li, Padías, & Hall, 1992).
Synthesis of Aromatic Indazolone Derivatives
Wang Xiao-long (2011) also reported the synthesis of nine novel indazolone derivatives from a compound structurally similar to (Z)-Ethyl 3-(1-cyano-2-ethoxy-2-oxoethylidene)-cyclohexanecarboxylate. These derivatives have potential applications in medicinal chemistry (Wang Xiao-long, 2011).
将来の方向性
作用機序
Target of Action
It is known to be used as a coupling reagent in peptide synthesis .
Mode of Action
(Z)-Ethyl 3-(1-cyano-2-ethoxy-2-oxoethylidene)-cyclohexanecarboxylate interacts with its targets by mediating coupling reactions. This compound is suitable for both solution phase and solid phase peptide synthesis .
Pharmacokinetics
It is soluble in dmf (dimethylformamide), which suggests that it may have good bioavailability .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is known to be sensitive to air and moisture . Therefore, it should be stored away from air, heat, water, and oxidizing agents to maintain its stability and efficacy .
生化学分析
Biochemical Properties
(Z)-Ethyl 3-(1-cyano-2-ethoxy-2-oxoethylidene)-cyclohexanecarboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with morpholino-methylene and dimethyl-ammonium hexafluorophosphate, which are crucial in peptide synthesis . The nature of these interactions involves the formation of stable complexes that facilitate biochemical processes.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the synthesis of morpholines, which are essential components in biologically active molecules and pharmaceuticals . This modulation can lead to changes in cellular behavior and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to alterations in gene expression. The compound’s interaction with morpholino-methylene and dimethyl-ammonium hexafluorophosphate is a key example of its molecular mechanism . These interactions result in the formation of stable complexes that drive biochemical reactions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular behavior.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm . High doses can result in toxicity and adverse reactions.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism . The compound’s role in these pathways is crucial for understanding its overall biochemical impact.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . Understanding these mechanisms is essential for determining the compound’s efficacy and potential side effects.
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It is directed to particular compartments or organelles through targeting signals or post-translational modifications . These localization patterns can affect the compound’s activity and function within the cell, influencing its overall biochemical impact.
特性
IUPAC Name |
ethyl 3-(1-cyano-2-ethoxy-2-oxoethylidene)cyclohexane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-3-18-13(16)11-7-5-6-10(8-11)12(9-15)14(17)19-4-2/h11H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOXDUXURUYRVDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCC(=C(C#N)C(=O)OCC)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Chloro-5-[2-(1-methanesulfonyl-pyrrolidin-2-yl)-ethyl]-pyridine](/img/structure/B1401321.png)
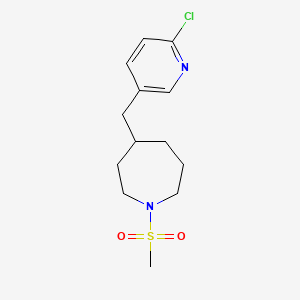
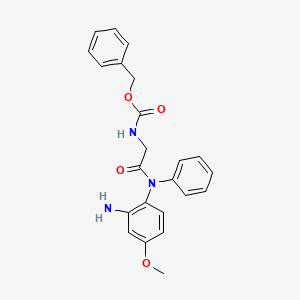
![5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine](/img/structure/B1401325.png)
![4-chloro-5-ethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1401326.png)
![(3AS,8aS)-4-(2-(trifluoromethyl)benzyl)octahydropyrrolo[3,2-b]azepin-5(1H)-one](/img/structure/B1401327.png)
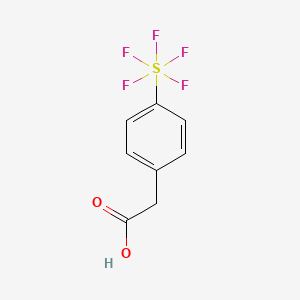
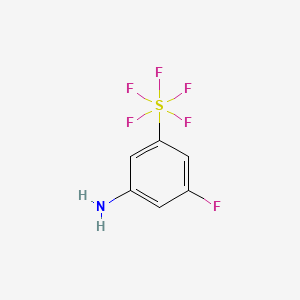

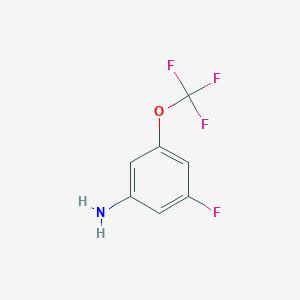
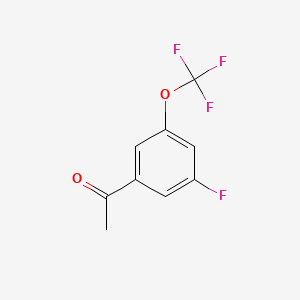

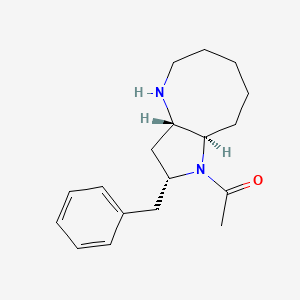
![3-[6-(1-Acetylpiperidin-3-yl)pyridin-2-yl]propanoic acid](/img/structure/B1401342.png)